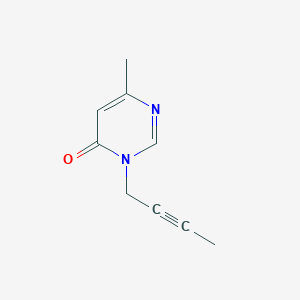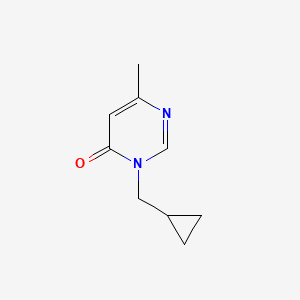
N-cyclobutyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole is a class of organic compounds that contain a five-membered ring with two adjacent heteroatoms (an oxygen atom and a nitrogen atom) . The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom. Carboxamides are commonly found in a wide range of chemical compounds, including many drugs .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the cyclization of certain precursors, such as β-enamino ketoesters . The reaction with hydroxylamine hydrochloride can lead to the formation of oxazole rings .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of these heteroatoms and the double bonds contribute to the aromaticity of the oxazole ring .
Chemical Reactions Analysis
The reactivity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring . The presence of a carboxamide group can also affect the reactivity, as it can form hydrogen bonds with a variety of enzymes and proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxazole derivative would depend on its exact structure. In general, oxazoles are stable compounds and have a boiling point of 69 °C .
Mécanisme D'action
NCOC acts as a nucleophile in the presence of a proton, such as a carboxylic acid. This reaction results in the formation of a cyclic amide, which can then be used as a building block in the synthesis of various compounds. NCOC can also act as a base in the presence of an electrophile, such as an aldehyde or ketone, resulting in the formation of an amide.
Biochemical and Physiological Effects
NCOC has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. NCOC has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
NCOC is a versatile building block that can be used in a wide range of organic synthesis and pharmaceutical development experiments. It is relatively easy to synthesize, and is relatively stable at room temperature. However, NCOC is sensitive to heat and light, and must be stored in a dark, cool place.
Orientations Futures
NCOC has a wide range of potential applications in the fields of organic synthesis and pharmaceutical development. Further research could focus on exploring the potential of NCOC in the synthesis of polymers, peptide analogues, and heterocyclic compounds. Additionally, further research could be conducted to explore the potential of NCOC in the synthesis of catalysts for chemical reactions. Other possible research directions include investigating the potential of NCOC in the synthesis of antifungal agents, antibiotics, and anti-inflammatory drugs, as well as exploring its potential in the treatment of cancer. Additionally, further research could focus on exploring the potential of NCOC as an inhibitor of cyclooxygenase, and its potential effects on biochemical and physiological processes.
Méthodes De Synthèse
NCOC can be synthesized through several different methods. The most common method is the reaction of a carboxylic acid with a cyclic amine, such as cyclobutyl amine. This reaction takes place at elevated temperatures, usually between 100 and 200 °C, and can be carried out in the presence of a catalyst. The reaction yields NCOC as a white solid. Another method of synthesis involves the reaction of an amine with an aldehyde or ketone in the presence of a base, such as sodium hydroxide. This method yields NCOC in the form of an oil.
Applications De Recherche Scientifique
NCOC has been studied extensively in the field of organic synthesis and pharmaceutical development. It is used as a building block in the synthesis of a wide range of compounds, including peptide analogues, polymers, and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory drugs. NCOC has also been used in the synthesis of catalysts for chemical reactions.
Propriétés
IUPAC Name |
N-cyclobutyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(7-4-5-9-12-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWCUHHCXBFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B6430305.png)
![2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430322.png)
![1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430327.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6430331.png)
![3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile](/img/structure/B6430334.png)
![1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430342.png)
![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)




